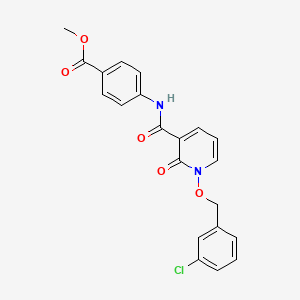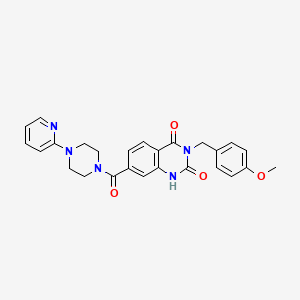
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea, also known as THDU, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. THDU belongs to the class of urea derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
科学的研究の応用
Molecular Docking and Anticonvulsant Activity
A study on synthesized urea derivatives explored their anticonvulsant activity through molecular docking studies. This research focused on derivatives evaluated for their effectiveness against convulsions, revealing that certain compounds demonstrated significant anticonvulsant properties. The study concluded that sulfonylurea series might offer safer anticonvulsant activity than their counterparts (Thakur et al., 2017).
Structure-Activity Relationships
Another study identified a compound through neuropeptide Y5 receptor screening, optimized for in vitro potency by modifying its structure. The research produced potent compounds in this class, acting as antagonists in a cellular assay. This highlights the utility of urea derivatives in developing receptor-specific drugs (Fotsch et al., 2001).
Hydrogen Bonding and Structural Studies
Research on substituted ureas investigated their hydrogen bonding and structure through NMR, IR, Raman spectroscopies, and X-ray diffraction. This study provided insight into the solid-state behavior of these compounds, emphasizing the importance of hydrogen bonding in determining molecular structure (Kołodziejski et al., 1993).
Synthesis and Computational Study of Imidazole Derivatives
A study synthesized new imidazole derivatives, examining their spectroscopic properties and reactivity through both experimental and computational methods. The research provided insights into the molecular dynamics and potential interactions with biological targets, demonstrating the versatile applications of urea derivatives in molecular design and biological studies (Hossain et al., 2018).
特性
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-12(2,3)9(15)6-7-13-11(16)14-10-5-4-8-17-10/h4-5,8-9,15H,6-7H2,1-3H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXKEPYSMYPWCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1=CC=CS1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-4,4-dimethylpentyl)-3-(thiophen-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide](/img/structure/B2437008.png)
![6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2437009.png)

![2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide](/img/structure/B2437013.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2437014.png)
![2-methyl-8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2437015.png)
![[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2437017.png)
![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2437018.png)

![(1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2437021.png)
![1-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2437027.png)
![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2437028.png)
